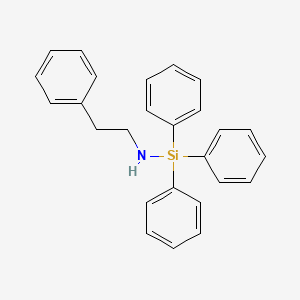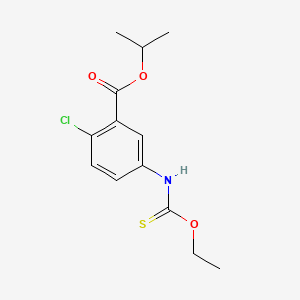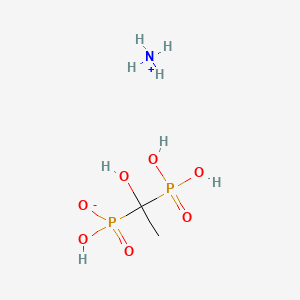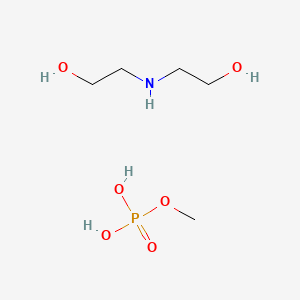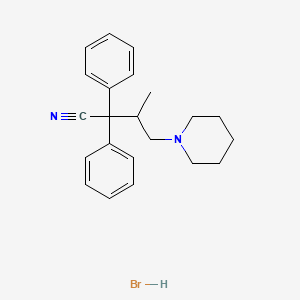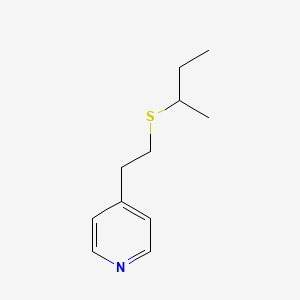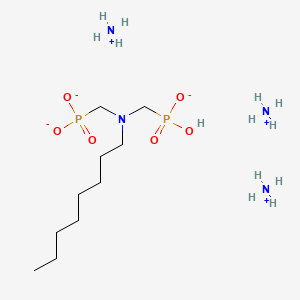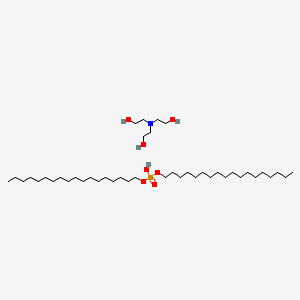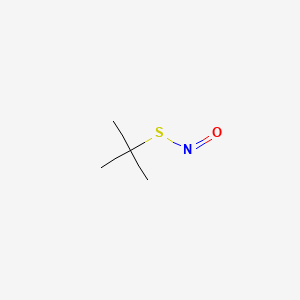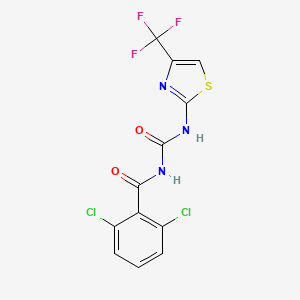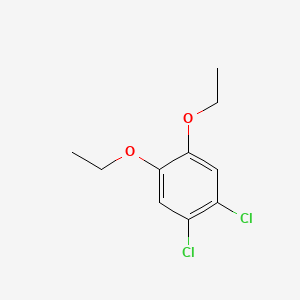
1,2-Dichloro-4,5-diethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-4,5-diethoxybenzene is an organic compound with the molecular formula C10H12Cl2O2 It is a derivative of benzene, where two chlorine atoms and two ethoxy groups are substituted at the 1,2 and 4,5 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dichloro-4,5-diethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the chlorination of 4,5-diethoxybenzene using chlorine or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and efficiency, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dichloro-4,5-diethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.
Oxidation and Reduction: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the chlorine atoms to hydrogen atoms.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Common Reagents and Conditions
Chlorination: Chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst like iron(III) chloride.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
Chlorination: Further chlorinated derivatives of this compound.
Oxidation: 1,2-Dichloro-4,5-diformylbenzene or 1,2-Dichloro-4,5-dicarboxylic acid.
Reduction: 1,2-Diethoxybenzene.
Nucleophilic Substitution: 1,2-Diethoxy-4,5-dihydroxybenzene or 1,2-Diethoxy-4,5-diaminobenzene.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-4,5-diethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Dichloro-4,5-diethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms and ethoxy groups on the benzene ring influence the reactivity and selectivity of the compound in these reactions. The compound can form reactive intermediates, such as arenium ions, which can further react with nucleophiles or electrophiles to form various products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dichloro-4,5-dimethoxybenzene: Similar structure but with methoxy groups instead of ethoxy groups.
1,4-Dichloro-2,5-diethoxybenzene: Chlorine atoms and ethoxy groups are positioned differently on the benzene ring.
1,2-Dichloro-4,5-dimethylbenzene: Methyl groups replace the ethoxy groups.
Uniqueness
1,2-Dichloro-4,5-diethoxybenzene is unique due to the presence of both chlorine and ethoxy groups, which impart distinct chemical properties and reactivity. The ethoxy groups increase the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions compared to its dimethoxy or dimethyl counterparts .
Eigenschaften
CAS-Nummer |
124391-50-0 |
|---|---|
Molekularformel |
C10H12Cl2O2 |
Molekulargewicht |
235.10 g/mol |
IUPAC-Name |
1,2-dichloro-4,5-diethoxybenzene |
InChI |
InChI=1S/C10H12Cl2O2/c1-3-13-9-5-7(11)8(12)6-10(9)14-4-2/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
MVFPDEQYUMSYNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1OCC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


